molecular formula C11H15BrN2 B14131410 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine CAS No. 1142194-43-1

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine

Cat. No.: B14131410
CAS No.: 1142194-43-1
M. Wt: 255.15 g/mol
InChI Key: YTKJJFUDLFGEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2 It is a brominated pyridine derivative that features a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine typically involves the bromination of 2-(3-methylpiperidin-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyridine derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(3-methylpiperidin-1-yl)pyridine
  • 4-Bromo-3-amino-6-(3-methylpiperidin-1-yl)pyridine
  • 4-Bromo-3-(2-methylpiperidin-1-yl)pyridine

Uniqueness

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

CAS No.

1142194-43-1

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

4-bromo-2-(3-methylpiperidin-1-yl)pyridine

InChI

InChI=1S/C11H15BrN2/c1-9-3-2-6-14(8-9)11-7-10(12)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3

InChI Key

YTKJJFUDLFGEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=CC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.